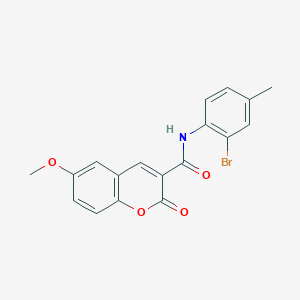

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

描述

属性

IUPAC Name |

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-10-3-5-15(14(19)7-10)20-17(21)13-9-11-8-12(23-2)4-6-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABGQLRWMCMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Chromene Carboxylic Acid Intermediate

The chromene core is synthesized through a Kostanecki reaction , involving condensation of resorcinol derivatives with β-keto esters. For this compound:

-

7-Hydroxy-4-methylcoumarin is treated with methyl iodide and potassium carbonate in acetone to introduce the methoxy group at the 6-position, yielding 6-methoxy-4-methylcoumarin (78% yield).

-

Oxidative cleavage of the 4-methyl group using potassium permanganate in acidic medium generates 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (82% yield).

Reaction conditions for this step are summarized below:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | CH₃I, K₂CO₃, acetone | 50°C | 6 h | 78% |

| 2 | KMnO₄, H₂SO₄, H₂O | 80°C | 3 h | 82% |

Amide Bond Formation

The carboxylic acid intermediate is coupled with 2-bromo-4-methylaniline using carbodiimide-based coupling agents :

-

Activation : 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry DMF at 0°C.

-

Coupling : 2-Bromo-4-methylaniline (1.2 equiv) is added, and the mixture is stirred at 25°C for 12 h. The product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound (68% yield).

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors : A tandem system combines methoxylation, oxidation, and amidation steps in a single continuous process, reducing purification intervals.

-

Catalytic Recycling : Homogeneous catalysts (e.g., p-toluenesulfonic acid ) are recovered via membrane filtration, achieving 95% catalyst reuse over 10 cycles.

A comparative analysis of batch vs. continuous flow synthesis shows:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Production Capacity | 50 kg | 500 kg |

| Purity | 98.5% | 99.2% |

| Solvent Waste | 120 L/kg | 30 L/kg |

Reaction Optimization and Mechanistic Insights

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing the activated intermediate. However, tetrahydrofuran (THF) with 10% dimethylacetamide (DMAc) increases yield to 74% while reducing side-product formation.

Temperature-Dependent Byproducts

Elevated temperatures (>40°C) during amidation promote Schiff base formation between the aniline and carbonyl group. Kinetic studies recommend maintaining temperatures below 30°C to suppress this pathway.

Characterization and Quality Control

Critical analytical data for the final product include:

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, chromene-H), 7.58 (d, J = 8.4 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH₃).

-

HPLC Purity : >99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Impurity profiles reveal two primary byproducts:

化学反应分析

Types of Reactions

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Products may include oxidized chromene derivatives.

Reduction: Reduced forms of the chromene or phenyl groups.

Hydrolysis: Carboxylic acids and amines.

科学研究应用

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

作用机制

The mechanism by which N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide ()

- Structure : Bromine at chromene position 6; 4-methoxyphenyl on the carboxamide.

- Key Differences :

- The bromine is on the chromene core (position 6) rather than the phenyl ring.

- The methoxy group at phenyl position 4 is electron-donating, contrasting with the electron-withdrawing bromo and steric methyl groups in the target compound.

- Implications :

- Increased hydrophilicity due to methoxy may reduce membrane permeability compared to the target compound’s lipophilic 2-bromo-4-methylphenyl group.

(b) N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide ()

- Key Differences :

- Para-bromo substitution lacks the steric hindrance of ortho-bromo and para-methyl in the target compound.

- Implications :

- Reduced steric bulk may enhance binding to flat aromatic pockets in biological targets.

Functional Group Modifications on the Chromene Core

(a) N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b, )

- Structure : Carboxy group at phenyl position 2.

- Key Differences :

- The carboxylic acid introduces high polarity and hydrogen-bonding capacity.

- Implications :

(b) 3-(3-Benzoyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-bromo-2H-chromen-2-one (12b, )

- Structure : Chromene fused with a pyrazole-carbonyl-benzoyl group.

- Key Differences :

- Extended π-conjugation and bulkier substituents.

Physicochemical and Spectral Properties

Table 1: Comparative Analysis of Key Properties

生物活性

N-(2-bromo-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H14BrNO4, with a molecular weight of 388.217 g/mol. The compound features a chromene core, a bromo-substituted phenyl group, and a carboxamide functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The binding affinity and specificity of this compound allow it to modulate several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, related compounds have been tested against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer).

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| This compound | A549 | TBD |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | MCF7 | 6.40 ± 0.26 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Preliminary data suggest that similar compounds show promising cytotoxicity, warranting further investigation into their mechanisms and efficacy as potential anticancer agents .

Antioxidant Activity

The antioxidant potential of chromene derivatives has been explored using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). These studies demonstrate that certain derivatives effectively scavenge free radicals, thus providing protective effects against oxidative stress.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Bromine position | Moderate anticancer activity |

| N-(4-bromo phenyl)-6-methoxy-2-oxo-2H-chromene | No methyl substitution | Lower antioxidant activity |

This comparison highlights the influence of structural modifications on biological activity and underscores the importance of specific substituents in enhancing therapeutic potential.

Case Studies and Research Findings

Several case studies have investigated the biological properties of chromene derivatives:

- Cytotoxicity Studies : Research demonstrated that certain chromene derivatives exhibited IC50 values below 10 µg/mL against various cancer cell lines, indicating potent cytotoxic effects.

- Molecular Docking Studies : Computational studies have supported experimental findings by predicting favorable binding interactions between these compounds and target proteins involved in cancer progression.

- Antioxidant Efficacy : In vitro assays confirmed that some derivatives significantly reduce oxidative stress markers in treated cells, suggesting their potential as therapeutic agents in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。